4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound with a fused ring structureThe compound has a molecular formula of C5H3N7 and a molecular weight of 161.13 g/mol .
Mechanism of Action
Target of Action
The primary target of 4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is the bacterium Neisseria gonorrhoeae . This bacterium is the causative agent of gonorrhea, one of the most common sexually transmitted diseases .
Mode of Action
It has been found that derivatives of 4-aminoazolo-[5,1-c][1,2,4]triazines have a pronounced antimicrobial effect . This suggests that this compound may interact with its target, Neisseria gonorrhoeae, in a way that inhibits the bacterium’s growth or survival .
Biochemical Pathways
Given its antimicrobial activity, it is likely that this compound interferes with essential biochemical processes in neisseria gonorrhoeae .
Result of Action
The result of the action of this compound is the inhibition of the growth or survival of Neisseria gonorrhoeae . This leads to its antimicrobial activity against this bacterium, which is the causative agent of gonorrhea .
Biochemical Analysis
Biochemical Properties
It is known that derivatives of 1,2,4-triazines have a broad spectrum of biological activities including antifungal, anti-HIV, anticancer, antiinflammatory, and antimicrobial effects
Cellular Effects
Some studies suggest that similar compounds can trigger apoptotic cancer cell death
Molecular Mechanism
It is known that similar compounds can have various effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine with cyanogen bromide, followed by cyclization with formic acid . Another method involves the use of aminoguanidine bicarbonate and formic acid, followed by heating to induce cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted triazolo[5,1-c][1,2,4]triazine derivatives.
Scientific Research Applications
4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, particularly against Neisseria gonorrhoeae.
Materials Science: It is used in the synthesis of high-density energetic materials due to its fused ring structure and high nitrogen content.
Biological Research: The compound’s structural similarity to nucleic bases makes it a candidate for antiviral and antitumor research.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,7,8-trinitropyrazolo-[5,1-c][1,2,4]triazine: Known for its explosive properties.
3-Nitro-azolo[5,1-c][1,2,4]triazines: Exhibits antiviral activity.
2,5-Dinitramide-7-amino-[1,2,4]triazolo[1,5-a][1,3,5]triazine: Used in energetic materials.
Uniqueness
4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is unique due to its balanced properties of antimicrobial activity and potential use in high-energy materials. Its fused ring structure and high nitrogen content contribute to its versatility in various applications .
Properties
IUPAC Name |
4-amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N7/c6-1-3-4(7)12-5(11-10-3)8-2-9-12/h2H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSQAJLOIZPCCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C(=C(N=NC2=N1)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.